Sodium azide

Description

Properties

IUPAC Name |

sodium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

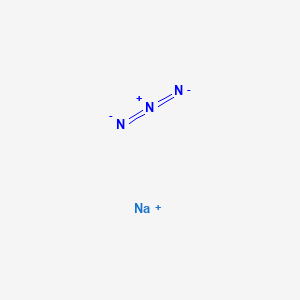

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na, NaN3 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020121 | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]; [NIOSH], COLOURLESS HEXAGONAL CRYSTALS., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.] | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes in vacuum (EPA, 1998), decomposes, Decomposes | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), In water, 41.0 g/100 mL at 17 °C, Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C, Slightly soluble in ethanol, insoluble in ethyl ether, Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia, Solubility in water, g/100ml at 17 °C: 41.7 (good), (63 °F): 42% | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.846 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.846 at 20 °C, Relative density (water = 1): 1.85, 1.85 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless hexagonal crystals, Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water] | |

CAS No. |

26628-22-8 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968JJ8C9DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes at 527 °F to sodium and nitrogen (EPA, 1998), 275 °C (decomp), 527 °F (decomposes to sodium and nitrogen), 527 °F (Decomposes) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium azide (B81097) (NaN₃) is a rapidly acting, potent cytotoxic agent with a broad range of applications, from a preservative in laboratory reagents and hospital diagnostics to a gas-generating component in automobile airbags. Its high toxicity, comparable to that of cyanide, necessitates a thorough understanding of its mechanism of action for safety, research, and therapeutic development. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the effects of sodium azide, with a focus on its primary targets and downstream consequences.

Primary Mechanism of Action: Inhibition of Cytochrome c Oxidase

The principal mechanism of this compound's toxicity is the potent and reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[1][2] By binding to the ferric (Fe³⁺) form of the heme a₃-CuB binuclear center, azide disrupts the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor.[3] This blockade of the electron transport chain has profound and immediate consequences for cellular bioenergetics.

Quantitative Inhibition Data

The inhibitory potency of this compound on various enzymes is summarized in the table below.

| Enzyme | Organism/Tissue | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference(s) |

| Cytochrome c Oxidase | Beef Heart Mitochondria | Uncompetitive | 33 µM | <10 µM (chronic) | [4][5] |

| Catalase | Pichia pastoris | - | - | 129 (±33) µM | [6] |

| Catalase | Kluyveromyces lactis | - | - | 32 (±7) µM | [6] |

| Glutathione S-transferase | - | Uncompetitive | - | - | [7] |

Downstream Cellular Consequences

The inhibition of cytochrome c oxidase by this compound triggers a cascade of detrimental cellular events, primarily stemming from the collapse of cellular energy metabolism.

ATP Depletion

The cessation of oxidative phosphorylation leads to a rapid and dramatic decrease in intracellular ATP levels.[8][9] This energy crisis affects numerous ATP-dependent cellular processes, including ion transport, maintenance of membrane potential, and macromolecular synthesis.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The electron transport chain is responsible for maintaining the proton gradient across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm). Inhibition of Complex IV by this compound leads to the dissipation of this potential.[7][10]

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at Complex IV can lead to an accumulation of electrons at earlier complexes, promoting the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). This oxidative stress contributes to cellular damage.

Induction of Apoptosis and Necrosis

Depending on the concentration and cell type, this compound can induce either programmed cell death (apoptosis) or unregulated cell death (necrosis).[11] At lower concentrations, the mitochondrial pathway of apoptosis is often triggered, involving the release of cytochrome c, activation of caspases, and DNA fragmentation. At higher concentrations, the severe energy depletion can lead to necrotic cell death.[11]

Secondary Mechanism: Nitric Oxide Donor and Vasodilation

In addition to its effects on mitochondria, this compound can be metabolized to nitric oxide (NO), a potent vasodilator.[10] This conversion contributes to one of the most prominent physiological effects of this compound poisoning: profound hypotension.[12] The generated NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[13]

Signaling Pathways and Experimental Workflows

This compound's Impact on Mitochondrial Function and Apoptosis

Caption: this compound inhibits Cytochrome c Oxidase, leading to mitochondrial dysfunction and apoptosis.

This compound-Induced Vasodilation Pathway

Caption: this compound is metabolized to nitric oxide, causing vasodilation.

Experimental Protocols

Measurement of Cytochrome c Oxidase (Complex IV) Activity

This protocol is adapted from methods used for assessing mitochondrial respiratory chain enzyme activities.[1][14]

-

Sample Preparation: Isolate mitochondria from cells or tissues of interest by differential centrifugation. Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

-

Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer (pH 7.0), and reduced cytochrome c.

-

Assay:

-

Add a known amount of mitochondrial protein to the reaction mixture.

-

Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.

-

To determine the effect of this compound, pre-incubate the mitochondrial sample with varying concentrations of this compound for a specified time before adding the reduced cytochrome c.

-

-

Data Analysis: Calculate the rate of cytochrome c oxidation. The activity is typically expressed as nmol of cytochrome c oxidized per minute per mg of mitochondrial protein. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

Determination of Cellular ATP Levels

This protocol is based on the firefly luciferase assay.

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for the desired duration.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

-

Luciferase Assay:

-

Add the cell lysate to a luminometer plate.

-

Add a luciferase reagent containing luciferin (B1168401) and luciferase.

-

Measure the luminescence produced, which is directly proportional to the ATP concentration.

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Express the results as a percentage of the control (untreated cells).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye, such as JC-1 or TMRM, and flow cytometry.[15]

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the ATP assay.

-

Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1).

-

Flow Cytometry:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Analyze the cells using a flow cytometer. For JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers).

-

-

Data Analysis: Quantify the percentage of cells with low and high mitochondrial membrane potential by analyzing the fluorescence intensity in the appropriate channels.

Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[16]

-

Sample Collection: Collect the cell culture supernatant or other biological fluid after treatment with this compound.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution.

-

Assay:

-

Add the sample to a microplate well.

-

Add the Griess reagent to each well and incubate at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples, which reflects the amount of NO produced.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Treat cells with this compound as previously described.

-

Staining:

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by this compound.

Conclusion

The primary mechanism of action of this compound is the potent inhibition of cytochrome c oxidase, leading to a severe cellular energy crisis. This initiates a cascade of events including ATP depletion, dissipation of the mitochondrial membrane potential, increased ROS production, and ultimately, cell death through apoptosis or necrosis. A secondary mechanism involves its conversion to nitric oxide, causing significant vasodilation. The detailed understanding of these mechanisms and the provided experimental protocols are crucial for researchers and professionals working with this hazardous yet scientifically valuable compound.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. affinity ic50 values: Topics by Science.gov [science.gov]

- 3. towardsdatascience.com [towardsdatascience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound dilates coronary arterioles via activation of inward rectifier K+ channels and Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. bowdish.ca [bowdish.ca]

The Impact of Sodium Azide on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium azide (B81097) (NaN₃) is a potent metabolic inhibitor widely utilized in biomedical research to model mitochondrial dysfunction. Its primary mechanism of action involves the reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain (ETC). This inhibition leads to a cascade of cellular events, including a rapid decrease in mitochondrial respiration and ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). Consequently, sodium azide serves as a critical tool for investigating the cellular consequences of impaired oxidative phosphorylation and for screening potential therapeutic agents aimed at mitigating mitochondrial damage. This guide provides an in-depth overview of the core effects of this compound on mitochondrial respiration, detailed experimental protocols for its use, and a summary of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its inhibitory effect on mitochondrial respiration primarily by targeting cytochrome c oxidase (Complex IV).[1][2][3][4] It binds to the ferric (Fe³⁺) form of the heme a₃-CuB binuclear center within Complex IV, preventing the transfer of electrons from cytochrome c to molecular oxygen.[5] This blockade of the terminal step of the electron transport chain has several immediate and critical consequences for cellular bioenergetics:

-

Inhibition of Oxygen Consumption: As the final electron acceptor, oxygen consumption is directly halted by the inhibition of Complex IV, leading to a rapid decrease in the cellular oxygen consumption rate (OCR).[6]

-

Disruption of the Proton Gradient: The electron transport chain is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, which generates the mitochondrial membrane potential (ΔΨm). By inhibiting electron flow, this compound prevents this proton pumping, leading to a dissipation of the ΔΨm.[7][8]

-

Decreased ATP Synthesis: The energy stored in the proton gradient is utilized by ATP synthase (Complex V) to produce ATP. The collapse of the ΔΨm uncouples the ETC from ATP synthesis, resulting in a significant and rapid depletion of cellular ATP levels.[2][7]

-

Increased Reactive Oxygen Species (ROS) Production: The inhibition of the electron transport chain can lead to an accumulation of reduced upstream electron carriers, which can then donate electrons to molecular oxygen, forming superoxide (B77818) radicals and other reactive oxygen species.[7][9]

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Effects of this compound on PC12 Cells

| Concentration (mM) | Exposure Time (h) | Effect on Cell Viability | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ROS Production (Mean Fluorescence Intensity) | Effect on Cellular ATP Level | Reference |

| 5, 10, 20, 40, 80 | 12, 24, 48, 72 | Dose- and time-dependent decrease | - | - | - | [7] |

| 20 | 24 | ~50% cell death | - | - | - | [7] |

| 10, 20, 40 | 24 | - | Dose-dependent decrease (dissipation) | 6.99, 18.63, 39.35 (Control: 3.65) | Dose-dependent decrease | [7] |

Table 2: Effects of this compound on SH-SY5Y Human Neuroblastoma Cells

| Concentration (mM) | Exposure Time (h) | Effect on Mitochondrial Complex IV Activity | Effect on Cell Viability (MTT Absorbance) | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

| 16-64 | 1 | Dose-dependent decrease | - | - | [8] |

| 16-128 | 1-8 | - | Dose- and time-dependent decrease | - | [8] |

| 16 | 1 | - | - | Significant decrease | [8] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results when studying the effects of this compound. Below are protocols for key experiments.

Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry

This protocol is adapted from standard procedures for assessing mitochondrial function in intact cells.[10][11]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Cell culture medium

-

This compound solution (e.g., 100 mM stock in water)

-

Digitonin (for permeabilization, if studying isolated mitochondria)

-

Substrates and inhibitors for the electron transport chain (e.g., glutamate, malate, succinate, rotenone, antimycin A)

Procedure:

-

Cell Preparation: Harvest cultured cells and resuspend them in a suitable respiration buffer (e.g., MiR05) at a density of 1-2 x 10⁶ cells/mL.

-

Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Loading the Chamber: Add the cell suspension to the respirometer chambers.

-

Basal Respiration: Equilibrate the system and record the basal oxygen consumption rate.

-

Sequential Addition of Inhibitors and Substrates (for a detailed mitochondrial function assay):

-

To assess the contribution of different complexes, a sequential protocol can be used. For specifically measuring Complex IV activity, after inhibiting Complex III with antimycin A, ascorbate (B8700270) and TMPD are added to provide electrons directly to Complex IV.

-

-

Inhibition with this compound: Inject a known concentration of this compound into the chamber (e.g., final concentration of 1-5 mM) to inhibit Complex IV.

-

Data Analysis: The OCR is calculated as the negative time derivative of the oxygen concentration. The this compound-sensitive respiration represents the activity of Complex IV.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent accumulation in mitochondria.[7]

Materials:

-

JC-1 staining solution

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)

-

Fluorescence microscope or flow cytometer

-

Cultured cells and this compound

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for the desired duration. Include a positive control group treated with CCCP or FCCP.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) at 37°C for 15-30 minutes.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging/Flow Cytometry:

-

Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

-

Data Analysis: Calculate the red/green fluorescence ratio for each condition. A significant decrease in the ratio in this compound-treated cells compared to the control indicates a loss of ΔΨm.

Determination of Cellular ATP Levels

This protocol is based on the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.[7][12]

Materials:

-

ATP assay kit (containing luciferase and D-luciferin)

-

Luminometer

-

Cultured cells and this compound

Procedure:

-

Cell Treatment: Treat cultured cells with different concentrations of this compound for the specified time.

-

Cell Lysis: Lyse the cells using the buffer provided in the ATP assay kit to release intracellular ATP.

-

Luciferase Reaction: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the protein concentration or cell number.

Visualization of Pathways and Workflows

This compound's Point of Inhibition in the Electron Transport Chain

Caption: Inhibition of Complex IV by this compound in the ETC.

Experimental Workflow for Assessing Mitochondrial Dysfunction

References

- 1. Chronic in vivo this compound infusion induces selective and stable inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - ProQuest [proquest.com]

- 5. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effect of this compound on mitochondrial membrane potential in SH-SY5Y human neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

Sodium Azide as a Bacteriostatic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium azide (B81097) (NaN₃) as a bacteriostatic agent in research settings. It covers its mechanism of action, effective concentrations, applications, and critical safety protocols. Detailed experimental procedures and quantitative data are presented to assist researchers in its effective and safe use.

Core Concepts: Mechanism and Selectivity

Sodium azide exerts its bacteriostatic effect primarily by inhibiting the growth of bacteria rather than killing them.[1][2] Its principal target is the enzyme cytochrome c oxidase (also known as Complex IV), a critical component of the electron transport chain in cellular respiration.[1][2][3][4] By binding to the heme cofactor of this enzyme, this compound effectively blocks the final step of aerobic respiration, leading to a rapid decrease in ATP production and cessation of metabolic activity.[1][2]

This mechanism of action also explains its selective toxicity. This compound is most effective against Gram-negative bacteria.[1][5][6] Many Gram-positive bacteria, such as Streptococci, Pneumococci, and Lactobacilli, are intrinsically resistant to its effects.[1][5] This selectivity has been utilized in microbiology for the selective isolation of certain microorganisms.[3]

Quantitative Data on Efficacy

The effective concentration of this compound as a bacteriostatic agent can vary depending on the application and the specific microorganisms being targeted. The following tables summarize key quantitative data for its use.

| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |

| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 mM | Effective for short to medium-term storage at 4°C.[2][7] |

| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 mM | Prevents microbial contamination during storage. Must be removed for cell culture or conjugation.[2][7] |

| Size Exclusion Chromatography Columns | 0.02 - 0.05% | 3.08 - 7.7 mM | Maximum recommended concentration of 0.1%.[7] |

| Laboratory Reagents | 0.02 - 0.05% | 3.08 - 7.7 mM | General use for preventing bacterial growth.[7] |

| Urine Samples for ELISA | 0.1% | 15.4 mM | Used to prevent changes in urine pH due to bacterial growth.[8] |

| Organism/System | Concentration | Effect | Reference |

| E. coli Biofilms | 4 mM | Inhibition of growth.[9] | [9] |

| Marine Sediments | 50 mM (3,251 mg/L) | Strong inhibition of microbial growth.[10][11] | [10][11] |

| Human Platelets | 1-100 µM | Anti-aggregatory effects (IC50 with 5-min incubation: 2.77 µM with ADP, 4.64 µM with collagen).[12] | [12] |

| E. coli (general) | 100 µg/ml | Generally sufficient to inhibit sensitive bacterial populations.[13] | [13] |

Experimental Protocols

Preparation of a 10% (w/v) this compound Stock Solution

Materials:

-

This compound (NaN₃) powder

-

Distilled water

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves (nitrile), safety glasses

-

Certified chemical fume hood

-

Non-metallic spatula and weigh boat

-

Glass beaker and stir bar

-

Magnetic stirrer

-

Sterile, clearly labeled storage bottle (non-metal)

Procedure:

-

Safety First: All handling of solid this compound must be performed in a certified chemical fume hood.[7][14] Wear appropriate PPE.

-

Weighing: Carefully weigh 10 g of this compound powder using a non-metallic spatula and weigh boat.[7][15]

-

Dissolving: In the fume hood, add the 10 g of this compound to a glass beaker containing 100 mL of distilled water.[15]

-

Mixing: Place a stir bar in the beaker and place it on a magnetic stirrer. Stir until the this compound is completely dissolved.[14]

-

Storage: Transfer the solution to a sterile, clearly labeled non-metal storage bottle.[7] The label should include "10% this compound," the date of preparation, and appropriate hazard warnings ("Acutely Toxic").[1] Store at 4°C.[15]

Use of this compound in Biological Buffers (e.g., 0.05% in PBS)

Materials:

-

10% this compound stock solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile container

Procedure:

-

To prepare a 0.05% working solution of this compound in PBS, add 5 µL of the 10% stock solution for every 1 mL of PBS.[15]

-

For larger volumes, for example, to make 1 L of 0.05% this compound in PBS, add 5 mL of the 10% stock solution to 995 mL of PBS.

-

Mix the solution thoroughly.

-

Store the buffer at 4°C.

Protocol for Antimicrobial Effectiveness Testing (Microbial Challenge Test)

This protocol is a generalized procedure to evaluate the effectiveness of this compound in a biological buffer.

Materials:

-

Test buffer containing the desired concentration of this compound.

-

Control buffer (identical composition but without this compound).

-

Cultures of challenge microorganisms (e.g., Escherichia coli).

-

Sterile saline solution (0.9% NaCl).

-

Sterile culture tubes or flasks.

-

Incubator.

-

Plate count agar (B569324) (e.g., Tryptic Soy Agar).

-

Sterile pipettes and dilution tubes.

Procedure:

-

Inoculum Preparation: Grow a fresh culture of the challenge microorganism.

-

Inoculation: Inoculate separate containers of the test buffer and control buffer with the microorganism to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ Colony Forming Units (CFU)/mL.[3]

-

Incubation: Incubate the inoculated containers at a suitable temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).[3]

-

Sampling and Plating: At defined intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.[3] Perform serial dilutions in sterile saline and plate onto the appropriate agar.

-

Incubate Plates and Count Colonies: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms at each time point. A significant reduction in CFU/mL in the test buffer compared to the control indicates effective bacteriostatic activity.

This compound Removal Protocols

It is crucial to remove this compound from solutions intended for use in live cell assays or with enzymes sensitive to its inhibitory effects, such as horseradish peroxidase (HRP).[16][17][18]

Principle: Dialysis separates molecules based on size using a semi-permeable membrane. The small this compound molecules (65 Da) pass through the membrane into a larger volume of buffer, while larger molecules like antibodies (~150 kDa for IgG) are retained.[5][16]

Materials:

-

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[1][3]

-

Large beaker (e.g., 1-2 L).[3]

-

Dialysis buffer (the desired final buffer for the sample, e.g., azide-free PBS).[1]

-

Magnetic stirrer and stir bar.[1]

-

Refrigerator or cold room (4°C).[1]

Procedure:

-

Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[5]

-

Load Sample: Carefully load the sample into the dialysis unit and seal it securely.[3]

-

Dialysis: Place the sealed unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[3][16] Place the beaker on a magnetic stirrer and stir gently.[1]

-

Buffer Changes: Dialyze for a minimum of 1-2 hours.[4][16] Discard the dialysis buffer and replace it with fresh, cold buffer. Repeat this step at least three times. For complete removal, an overnight dialysis with a final buffer change is recommended.[3][4]

-

Sample Recovery: Carefully remove the sample from the dialysis unit.

Principle: This method separates molecules based on size as they pass through a porous resin. Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound enter the pores and are retained longer.[5][16]

Materials:

-

Pre-packed desalting or spin column (e.g., Sephadex G25).[1][4]

-

Equilibration buffer (the desired final buffer).[4]

-

Collection tubes.[4]

-

Centrifuge (for spin columns).[4]

Procedure (for a spin column):

-

Column Preparation: Remove the storage solution from the spin column by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).[4][16]

-

Equilibration: Place the column in a new collection tube. Add the equilibration buffer and centrifuge again. Repeat this step 3-4 times to ensure the column is fully equilibrated.[4][16]

-

Sample Loading: Place the column in a new collection tube. Slowly apply the sample to the center of the resin bed.[16]

-

Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes). The desalted sample (containing the larger molecules) will be in the collection tube.[4][16]

Visualized Pathways and Workflows

References

- 1. Azide Removal by Dialysis Protocol | Rockland [rockland.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Revealing the Effects of Three Different Antimicrobial Agents on E. coli Biofilms by Using Soft-Probe Scanning Electrochemical Microscopy [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of this compound on microbial growth in experimental resuspension of marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. content.protocols.io [content.protocols.io]

- 13. thetomwilliamslab.com [thetomwilliamslab.com]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. creighton.edu [creighton.edu]

- 17. Studies of the Effect of this compound on Microbic Growth and Respiration: I. The Action of this compound on Microbic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]

Understanding the Toxicity of Sodium Azide in Laboratory Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicity of sodium azide (B81097) (NaN₃), a compound frequently used as a preservative and a reagent in laboratory settings. A thorough understanding of its toxicological profile and associated risks is paramount for ensuring laboratory safety and mitigating exposure. This document details its mechanism of action, toxicokinetics, and key safety protocols, supported by quantitative data and experimental methodologies.

Executive Summary

Sodium azide is a highly toxic inorganic compound with a toxicity comparable to that of alkali cyanides.[1] Its primary mechanism of action involves the potent inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP), increased production of reactive oxygen species (ROS), and subsequent cellular damage and apoptosis.[4][5] Additionally, this compound functions as a potent vasodilator, an effect attributed to its in vivo conversion to nitric oxide (NO).[4] Exposure can occur through inhalation, ingestion, or skin absorption, with symptoms manifesting rapidly.[6] Due to its high acute toxicity and explosive potential under certain conditions, stringent safety measures are required for its handling, storage, and disposal.

Physicochemical Properties

This compound is a colorless, odorless crystalline solid that is highly soluble in water.[7] It is thermally unstable and can decompose violently when heated to approximately 275°C.[8]

Mechanism of Toxicity

The toxicity of this compound is multifaceted, primarily targeting cellular respiration and cardiovascular function.

Inhibition of Cellular Respiration

The principal toxic effect of this compound stems from its reversible binding to the heme cofactor of cytochrome c oxidase in mitochondria.[3][9] This action is similar to that of cyanide.[9] By inhibiting this critical enzyme, this compound effectively halts the electron transport chain, thereby blocking oxidative phosphorylation and leading to a swift decline in cellular ATP production.[3][4] Cells with high metabolic rates, such as neurons and cardiomyocytes, are particularly vulnerable to this energy depletion.[6] The inhibition of cytochrome c oxidase also leads to an increase in mitochondrial electron leakage, resulting in the formation of ROS and subsequent oxidative stress.[4][5]

Vasodilation and Cardiovascular Effects

This compound is a potent vasodilator, causing a rapid drop in blood pressure (hypotension), which is a hallmark symptom of exposure.[1][10] This effect is believed to be mediated by its conversion to nitric oxide (NO).[4][11] NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation.[1][12]

Signaling Pathways Affected by this compound

Mitochondria-Mediated Apoptosis

This compound-induced energy depletion and oxidative stress can trigger programmed cell death, or apoptosis. One identified pathway involves the downregulation of the PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) signaling cascade.[5] PGC-1α is a master regulator of mitochondrial biogenesis. Its inhibition by this compound leads to reduced expression of downstream targets like Nuclear Respiratory Factor 1 (Nrf-1) and Mitochondrial Transcription Factor A (Tfam), impairing mitochondrial function and integrity. This, coupled with the release of cytochrome c from damaged mitochondria, activates caspase cascades, culminating in apoptosis.[5]

Figure 1. this compound-induced apoptotic pathway.

Nitric Oxide-Mediated Vasodilation

The hypotensive effects of this compound are linked to its conversion to nitric oxide, which then activates the canonical NO/sGC/cGMP signaling pathway in vascular smooth muscle cells.

Figure 2. Vasodilation pathway of this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity of this compound.

Table 1: Acute Toxicity Data

| Species | Route of Exposure | LD50 Value | Reference(s) |

|---|---|---|---|

| Rat | Oral | 27 mg/kg | [13] |

| Mouse | Oral | 27 mg/kg | [13] |

| Rabbit | Dermal | 20 mg/kg | [2] |

| Human (estimated) | Oral | ~10 mg/kg |[6] |

Table 2: Occupational Exposure Limits

| Organization | Limit Type | Value (as NaN₃) | Value (as Hydrazoic Acid, HN₃) | Notes | Reference(s) |

|---|---|---|---|---|---|

| NIOSH | Ceiling (REL) | 0.3 mg/m³ | 0.1 ppm | Skin notation | [7][14][15][16] |

| ACGIH | Ceiling (TLV) | 0.29 mg/m³ | 0.11 ppm | - | [14][15][16] |

| OSHA | PEL | Not formally established | Not formally established | Previous proposed limits were remanded |[15][17] |

REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.

Experimental Protocols

Detailed methodologies for key experiments used to assess this compound toxicity are provided below.

Protocol: Measurement of Cytochrome c Oxidase (COX) Activity

This protocol describes a histochemical method to assess COX activity in tissue sections, which is inhibited by this compound.

Principle: Cytochrome c oxidase (Complex IV) catalyzes the oxidation of cytochrome c. In this assay, 3,3'-diaminobenzidine (B165653) (DAB) acts as an artificial electron donor. In the presence of active COX, DAB is oxidized, forming a brown, insoluble polymer at the site of enzyme activity.[18] The intensity of the brown color is proportional to the COX activity.

Materials:

-

Snap-frozen tissue sections (10-16 µm)

-

0.2 M Phosphate Buffer, pH 7.4

-

Sucrose

-

Cytochrome C (from horse heart)

-

Catalase

-

3,3'-Diaminobenzidine tetrahydrochloride (DAB) (Caution: Carcinogen)

-

Deionized water

-

Ascending concentrations of ethanol (B145695) (50%, 70%, 95%, 100%)

-

Xylene

-

Mounting medium (e.g., Permount)

-

Microscope slides and coverslips

-

Incubation chamber (37°C)

Procedure:

-

Prepare Incubation Medium: In a shaded container, dissolve the following in 5 mL of 0.2 M Phosphate Buffer and 5 mL of deionized water:

-

750 mg Sucrose

-

12 mg Cytochrome C

-

7 mg DAB

-

~20 µg Catalase

-

-

Section Preparation: Cut cryostat sections of snap-frozen tissue and mount them on coverslips or slides. Allow them to air dry briefly.

-

Incubation: Place the sections in the freshly prepared incubation medium in a staining dish. Incubate for 1-2 hours at 37°C or overnight at room temperature.

-

Washing: After incubation, wash the sections three times with deionized water.

-

Dehydration: Dehydrate the sections by passing them through a series of ascending ethanol concentrations (e.g., 1 minute each in 50%, 70%, 95%, and two changes of 100% ethanol).

-

Clearing: Clear the sections by immersing them in two changes of xylene (1 minute each).

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Analysis: Examine the sections under a light microscope. Sites of COX activity will appear as brown deposits. For quantitative analysis, image densitometry can be used, comparing treated samples to controls. A negative control can be prepared by pre-incubating a section with a high concentration of this compound to inhibit all COX activity.[19]

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure global ROS levels in cultured cells.

Principle: H2DCFDA is a non-fluorescent molecule that freely diffuses into cells. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule as 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS (such as hydroxyl and peroxyl radicals), H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[20] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

Cultured cells (adherent or suspension)

-

H2DCFDA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free recommended)

-

Phosphate-Buffered Saline (PBS)

-

ROS Inducer (e.g., Tert-butyl hydroperoxide as a positive control)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the concentration to have approximately 1.5 x 10⁵ cells per well.

-

Probe Loading:

-

Prepare a 1X ROS Labeling solution by diluting the H2DCFDA stock solution in serum-free medium or PBS to a final working concentration (typically 10-20 µM).

-

Remove the culture medium from the cells. Wash once with PBS.

-

Add 100 µL of the 1X ROS Labeling solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Treatment:

-

Remove the loading solution and wash the cells gently with PBS or medium.

-

Add 100 µL of medium containing the desired concentrations of this compound (and controls, including an untreated control and a positive control with an ROS inducer).

-

Incubate for the desired treatment period (e.g., 1-4 hours).

-

-

Measurement:

-

After treatment, measure the fluorescence intensity using a microplate reader (Ex/Em ~495/529 nm).

-

Alternatively, cells can be visualized with a fluorescence microscope or harvested and analyzed by flow cytometry to quantify the percentage of ROS-positive cells and their mean fluorescence intensity.

-

Protocol: In-Lab Neutralization of this compound Waste

This protocol details the chemical degradation of dilute this compound solutions (<5%) for safe disposal. This procedure must be performed in a certified chemical fume hood.

Principle: this compound is destroyed by reaction with freshly prepared nitrous acid (HNO₂). Nitrous acid is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with an acid (e.g., sulfuric acid).[21] The azide is converted to harmless nitrogen gas. The reaction also produces nitric oxide (NO), a toxic gas, necessitating the use of a fume hood.[22]

2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH

Materials:

-

Aqueous this compound waste (concentration ≤ 5%)

-

20% (w/v) aqueous solution of sodium nitrite (NaNO₂)

-

20% (w/v) aqueous solution of sulfuric acid (H₂SO₄)

-

Starch-iodide test paper

-

Three-necked flask equipped with a stirrer, addition funnel, and an outlet vent to the fume hood exhaust

-

Dilute sodium hydroxide (B78521) (NaOH) for final pH neutralization

Procedure:

-

Setup: Assemble the three-necked flask apparatus in a chemical fume hood.

-

Reaction:

-

Place the aqueous this compound solution into the flask.

-

With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of this compound in the waste solution (this represents a ~40% excess).[22]

-

CRITICAL STEP: After the sodium nitrite has been added, slowly add the 20% sulfuric acid solution via the dropping funnel until the reaction mixture is acidic (test with litmus (B1172312) or pH paper). Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[21]

-

-

Completion Check: Continue stirring until the evolution of brown nitric oxide gas ceases. To confirm the complete destruction of the azide, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition is complete.[21]

-

Neutralization and Disposal: Once the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 with dilute sodium hydroxide.[22] The neutralized solution, if free of other hazardous materials like heavy metals, can then be disposed of according to institutional guidelines.

Figure 3. Workflow for this compound neutralization.

Safety, Handling, and Disposal

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash hazard.[17]

-

Hand Protection: Wear nitrile gloves. For handling pure this compound or concentrated solutions, double-gloving or using thicker nitrile gloves is recommended.[8]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[8]

Engineering Controls

-

Fume Hood: All work with solid this compound or solutions with a concentration >5% must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapors.[8]

Handling and Storage

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[17] It must be segregated from acids, heavy metals (lead, copper, silver, brass), and their salts.[7][23] Avoid storing containers on metal shelves.[16]

-

Handling: Use plastic or ceramic spatulas; never use metal spatulas to handle solid this compound.[17] Avoid heating the compound, as it can decompose violently.[8]

Spill and Exposure Procedures

-

Spills: For small spills, cover solids with sand or absorbent pads for liquids.[14] Carefully sweep up and place in a non-metallic container for hazardous waste disposal.[14] Clean the spill area with a soapy, alkaline water solution (pH >9).[24] For large spills, evacuate the area and contact institutional safety personnel.[16]

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[8]

-

Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]

-

Inhalation: Move the individual to fresh air immediately.[8]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[8]

-

In all cases of exposure, seek immediate medical attention. [8] There is no specific antidote for this compound poisoning; treatment is supportive.[11]

-

Waste Disposal

-

NEVER dispose of this compound solutions down the drain. It can react with lead or copper in plumbing to form highly shock-sensitive and explosive metal azides.[8][23]

-

All this compound waste, including dilute solutions and contaminated materials (gloves, pipette tips, etc.), must be collected as hazardous waste in non-metallic containers and disposed of through the institution's environmental health and safety office.[17]

-

Alternatively, dilute solutions can be chemically neutralized as described in Protocol 6.3.[21]

Conclusion

This compound is a valuable laboratory reagent but possesses significant health hazards, including high acute toxicity and the potential for explosion. Its primary toxic action, the inhibition of cytochrome c oxidase, leads to severe cellular energy deficits. A comprehensive understanding of its mechanisms, coupled with strict adherence to safety protocols for handling, storage, and waste disposal, is essential for all personnel working with this compound. By implementing the guidelines outlined in this document, laboratories can significantly mitigate the risks associated with this compound and ensure a safe research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. uh.edu [uh.edu]

- 5. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 8. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chronic this compound on brain and muscle cytochrome oxidase activity: a potential model to investigate environmental contributions to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]